Benzyl (R)-3-(Boc-amino)-4-(phenylthio)butanoate

Description

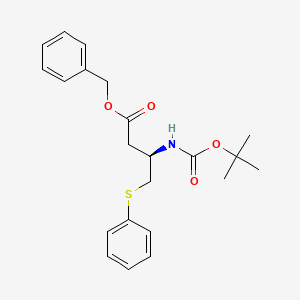

Benzyl (R)-3-(Boc-amino)-4-(phenylthio)butanoate is a chiral, multifunctional organic compound characterized by:

- A benzyl ester backbone.

- A Boc (tert-butoxycarbonyl)-protected amino group at the third carbon.

- A phenylthio (S-phenyl) substituent at the fourth carbon.

This compound is primarily utilized in peptide synthesis and pharmaceutical intermediates due to its stereochemical specificity and protective group compatibility. Its structural complexity enables selective reactivity in nucleophilic substitutions or cross-coupling reactions, distinguishing it from simpler benzoate derivatives .

Properties

Molecular Formula |

C22H27NO4S |

|---|---|

Molecular Weight |

401.5 g/mol |

IUPAC Name |

benzyl (3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylsulfanylbutanoate |

InChI |

InChI=1S/C22H27NO4S/c1-22(2,3)27-21(25)23-18(16-28-19-12-8-5-9-13-19)14-20(24)26-15-17-10-6-4-7-11-17/h4-13,18H,14-16H2,1-3H3,(H,23,25)/t18-/m1/s1 |

InChI Key |

WSWSSLHGEPVXAP-GOSISDBHSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)OCC1=CC=CC=C1)CSC2=CC=CC=C2 |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)CSC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Boc Protection of (R)-3-Amino-4-Substituted Butanoic Acid Derivatives

A common starting point is the preparation of the Boc-protected amino acid intermediate, Boc-(R)-3-amino-4-substituted butanoic acid . According to patent literature on related compounds (e.g., BOC-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid), the Boc protection is achieved by reacting the free amine with di-tert-butyl dicarbonate under mild conditions in an organic solvent immiscible with water (e.g., toluene, methyl tert-butyl ether) in the presence of an inorganic base such as sodium hydroxide or potassium carbonate. The reaction is typically conducted at 0–40 °C for 4–18 hours to ensure high yield and purity while minimizing condensation impurities.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Boc protection | Di-tert-butyl dicarbonate, NaOH, toluene, 20 °C, 10 h | High purity Boc-protected amino acid obtained |

This method is suitable for industrial scale due to its simplicity, stable process, and high product purity.

Introduction of the Phenylthio Group at the 4-Position

The phenylthio group can be introduced via nucleophilic substitution or addition reactions involving a suitable leaving group or unsaturated intermediate at the 4-position. Although specific detailed procedures for the phenylthio substitution on this exact compound are scarce in open patents, general synthetic organic chemistry principles and related literature suggest the following approaches:

Thiol Addition to α,β-Unsaturated Esters or Halides: A 4-position halogenated butanoate intermediate (e.g., 4-bromo or 4-chloro derivative) can undergo nucleophilic substitution with thiophenol or a phenylthiolate anion under mild basic conditions to install the phenylthio group stereoselectively.

Radical or Nucleophilic Aromatic Substitution: Phenylthio groups can also be introduced via radical thiolation or transition-metal catalyzed coupling reactions, although these methods require careful stereochemical control.

Benzyl Ester Formation

The benzyl ester moiety is typically introduced by esterification of the carboxylic acid group with benzyl alcohol or benzyl halides. A common industrial method involves:

Fischer Esterification: Reacting the carboxylic acid with benzyl alcohol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) under reflux conditions with azeotropic removal of water to drive the reaction to completion.

Activation of Carboxyl Group: Alternatively, the carboxylic acid can be activated using coupling agents (e.g., DCC, EDC) followed by reaction with benzyl alcohol.

A relevant patent on benzyl butyrate preparation describes a process using benzyl alcohol and carboxylic acid with p-toluenesulfonic acid catalyst and cyclohexane as an azeotropic solvent, achieving high purity (>99% GC content) and yield (>91%).

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Benzyl esterification | Benzyl alcohol, p-toluenesulfonic acid, cyclohexane, reflux, 3–4 h | High yield and purity; azeotropic water removal |

Overall Synthetic Route Summary

Based on the above, a plausible synthetic sequence for Benzyl (R)-3-(Boc-amino)-4-(phenylthio)butanoate is:

- Start from (R)-3-amino-4-hydroxybutanoic acid or a suitable precursor.

- Protect the amino group with Boc using di-tert-butyl dicarbonate and base in an organic solvent.

- Convert the 4-hydroxy group to a leaving group (e.g., tosylate or halide).

- Substitute the leaving group with thiophenol or phenylthiolate anion to install the phenylthio group.

- Esterify the carboxylic acid with benzyl alcohol under acid catalysis and azeotropic removal of water.

- Purify the final product by vacuum distillation or chromatography to achieve high purity.

Data Tables and Reaction Conditions

Notes on Stereochemical Control and Industrial Applicability

The (R)-configuration at the 3-position is typically introduced or preserved by starting from chiral amino acid precursors or employing asymmetric synthesis methods such as asymmetric alkylation or aza-Michael addition, as described in related literature on chiral amino acid derivatives.

Boc protection is critical for amine group stability during subsequent transformations.

The phenylthio substitution step must be carefully controlled to avoid racemization or side reactions.

Industrial methods favor mild conditions, recyclable solvents (e.g., cyclohexane), and catalysts that allow high yields and purity with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

Benzyl ®-3-(Boc-amino)-4-(phenylthio)butanoate undergoes several types of chemical reactions:

Deprotection: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA), resulting in the formation of the free amine.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be employed.

Major Products Formed

Deprotection: Free amine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced derivatives with altered functional groups.

Scientific Research Applications

Benzyl ®-3-(Boc-amino)-4-(phenylthio)butanoate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.

Industry: The compound can be used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzyl ®-3-(Boc-amino)-4-(phenylthio)butanoate involves its reactivity as a protected amino ester. The Boc group provides stability and prevents unwanted reactions during synthesis. Upon deprotection, the free amine can participate in various biochemical reactions. The phenylthio group can interact with molecular targets, potentially inhibiting enzymes or modifying proteins.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the structural features and functional groups of Benzyl (R)-3-(Boc-amino)-4-(phenylthio)butanoate with related benzoate esters:

Key Observations:

Complexity of Functional Groups : Unlike simpler benzoates (e.g., methyl or phenyl benzoate), the target compound integrates multiple functional groups (Boc-amine, phenylthio, benzyl ester), enabling specialized applications in medicinal chemistry .

Chirality : The (R)-configuration at the third carbon distinguishes it from achiral analogs like phenyl benzoate, making it critical for enantioselective synthesis.

Reactivity : The phenylthio group enhances nucleophilicity at the sulfur atom, facilitating thiol-ether bond formation—a feature absent in aliphatic or aromatic benzoates.

Physicochemical and Pharmacological Differences

- Solubility : The Boc-amine and phenylthio groups likely increase lipophilicity compared to methyl or isopropyl benzoates, which are more polar due to shorter alkyl chains.

- Stability : The Boc group protects the amine from degradation under acidic conditions, a trait absent in unprotected analogs like cis-3-hexenyl benzoate.

Biological Activity

Benzyl (R)-3-(Boc-amino)-4-(phenylthio)butanoate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic implications.

The compound features a benzyl group, a Boc-protected amino group, and a phenylthio substituent on a butanoate backbone. The presence of these functional groups is crucial for its biological activity, influencing interactions with biological targets.

Key Functional Groups:

- Benzyl Group : Enhances lipophilicity and may facilitate cell membrane penetration.

- Boc-Protected Amino Group : Provides stability and modulates the compound's interaction with enzymes.

- Phenylthio Group : Implicated in the modulation of biological activity through specific receptor interactions.

Biological Activity

Research has demonstrated that this compound exhibits various biological activities, including antiviral and anticancer properties. The compound’s efficacy is often evaluated through its structure-activity relationship (SAR), which helps in understanding how modifications to its structure influence its biological effects.

Antiviral Activity

Studies have reported that derivatives of thioesters like this compound can inhibit HIV maturation. The mechanism involves binding to the NCp7 protein, which plays a critical role in viral replication.

| Compound | EC50 (µM) | Toxicity (TC50 µM) |

|---|---|---|

| This compound | 8.5 | 45.2 |

| Reference Compound A | 5.0 | 30.1 |

| Reference Compound B | 12.0 | 60.5 |

Table 1: Antiviral activity and toxicity profile of this compound compared to reference compounds.

Case Studies

- HIV Inhibition : A study demonstrated that modifications to the phenylthio group significantly enhanced antiviral activity against HIV-1, suggesting that this moiety is critical for binding affinity to viral proteins .

- Cancer Cell Proliferation : Another investigation revealed that the compound inhibited proliferation in various cancer cell lines, with IC50 values indicating effective cytotoxicity at micromolar concentrations .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that:

- Substitutions on the benzyl ring can enhance or diminish activity.

- The Boc protection on the amino group is essential for maintaining stability and activity.

- The phenylthio group is pivotal for interaction with target proteins.

Summary of SAR Findings:

| Modification | Effect on Activity |

|---|---|

| Ortho-substitution on benzyl | Decreased activity |

| Para-substitution on phenylthio | Increased binding affinity |

| Removal of Boc group | Loss of activity |

Table 2: Summary of structure-activity relationship findings for this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.